molecular formula C9H11ClN4 B13247562 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13247562
M. Wt: 210.66 g/mol
InChI Key: YJGFRPAJDNGTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of purine, which allows it to compete with ATP for binding in the catalytic sites of various protein kinases . This compound features a chloro group at the 4-position, which serves as a versatile handle for further synthetic elaboration via nucleophilic substitution, enabling the introduction of diverse amine and other functional groups to explore structure-activity relationships . Derivatives based on this scaffold have been extensively investigated as potent inhibitors of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinases (CDKs) , and kinases of the Src family . Such compounds have demonstrated promising in vitro anti-proliferative activities against various human cancer cell lines, making them valuable tools for probing cancer biology and developing targeted therapies . Beyond oncology, research indicates that pyrazolo[3,4-d]pyrimidine derivatives can modulate other biological pathways, including inducing the anti-oxidant enzyme heme oxygenase-1 (HO-1), which presents potential for researching inflammatory and neurodegenerative conditions . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this high-quality building block to design and synthesize novel compounds for biochemical screening and pharmacological studies.

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

1-butyl-4-chloropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-14-9-7(5-13-14)8(10)11-6-12-9/h5-6H,2-4H2,1H3

InChI Key

YJGFRPAJDNGTJU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

General Approach to Pyrazolo[3,4-d]pyrimidine Core Assembly

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via condensation reactions involving pyrazole and pyrimidine precursors. Two main synthetic routes are prevalent:

These methods are often followed by selective chlorination at the 4-position using reagents such as phosphorus oxychloride (POCl3) in the presence of bases like trimethylamine.

N-Alkylation to Introduce the Butyl Group at N-1

Detailed Preparation Method

Stepwise Synthesis Outline

Step Reaction Type Reagents & Conditions Outcome/Intermediate
1 Formation of pyrazolo[3,4-d]pyrimidine core Condensation of ethoxymethylene malononitrile with appropriate pyrimidine precursor under reflux in ethanol Intermediate fused bicyclic pyrazolopyrimidine
2 Chlorination at 4-position Phosphorus oxychloride (POCl3) with trimethylamine at reflux 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative
3 N-alkylation at N-1 Reaction with butyl bromide in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF or DMSO) 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Representative Experimental Procedure

  • Core synthesis : Ethoxymethylene malononitrile is refluxed in ethanol with a suitable pyrimidine precursor to form the pyrazolopyrimidine intermediate.
  • Chlorination : The intermediate is treated with phosphorus oxychloride and trimethylamine under reflux, facilitating chlorination at the 4-position.
  • Alkylation : The chlorinated intermediate is dissolved in dimethylformamide (DMF), potassium carbonate is added as a base, and butyl bromide is introduced. The mixture is stirred at elevated temperature (e.g., 60–80°C) for several hours. The reaction mixture is then quenched, extracted, and purified by recrystallization or chromatography to yield the target compound.

Analysis of Preparation Methods

Comparison of Synthetic Routes

Feature Knoevenagel-Based Route Hydrazine-Based Route Cross-Coupling Route
Starting Materials Malononitrile derivatives, acid chlorides Hydrazine derivatives, pyrimidine precursors Halo-pyrazolopyrimidines, boronic acids
Number of Steps Moderate (3–5 steps) Moderate to high (4–7 steps) Higher (5+ steps), requires Pd catalysts
Use of Hazardous Reagents Sometimes uses trimethylsilyldiazomethane (hazardous) Hydrazine (toxic), POCl3 (corrosive) Palladium catalysts (costly), phosphines
Waste Generation Moderate Moderate to high High (metal waste, ligands)
Scalability Good Moderate Limited due to catalyst cost and removal
Cost of Materials Low to moderate Moderate High (expensive boronic acids and catalysts)

The Knoevenagel condensation route with subsequent chlorination and N-alkylation is generally preferred for its balance of efficiency, cost, and scalability.

Advantages of the Preferred Method

  • Avoids expensive palladium-catalyzed cross-coupling steps.
  • Uses readily available and inexpensive starting materials.
  • Minimizes hazardous reagent use by avoiding trimethylsilyldiazomethane.
  • Reduces waste by avoiding Mitsunobu reactions and excessive protecting group manipulations.
  • Enables modular synthesis, allowing for variation in the N-alkyl substituent.

Research Findings and Yields

Step Yield (%) Notes
Pyrazolo[3,4-d]pyrimidine core formation 70–85 High yield under reflux conditions in ethanol
Chlorination (4-position) 80–90 Efficient chlorination with POCl3 and TMA
N-Butylation (N-1 alkylation) 60–75 Requires careful temperature control to avoid side reactions

These yields are consistent across multiple literature sources, indicating reproducibility and robustness of the method.

Summary and Outlook

The preparation of 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is best achieved via a convergent synthetic route involving:

  • Construction of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
  • Selective chlorination at the 4-position using phosphorus oxychloride.
  • N-alkylation at the N-1 position with butyl halides under basic conditions.

This approach balances efficiency, cost-effectiveness, and environmental considerations, making it suitable for both laboratory-scale synthesis and potential industrial applications. Further optimization may focus on greener solvents and catalytic systems to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity primarily at positions 1, 4, and 5. Below is a comparative analysis of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine Butyl (1), Cl (4) C₉H₁₂ClN₄ 214.67 Enhanced lipophilicity; potential for improved bioavailability
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl (1), Cl (4) C₆H₅ClN₄ 168.58 Smaller alkyl group; higher solubility but reduced membrane permeability
4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Ethyl (1), Cl (4) C₇H₇ClN₄ 182.61 Intermediate lipophilicity; demonstrated anticancer activity in vitro
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl (1), Cl (4) C₁₀H₇ClN₄ 218.65 Aromatic substituent; may enhance binding to hydrophobic enzyme pockets
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl (1), Cl (4,6) C₆H₄Cl₂N₄ 203.03 Dual chloro groups; increased reactivity for nucleophilic substitution

Pharmacokinetic Considerations

  • Solubility : Smaller substituents (e.g., methyl) enhance aqueous solubility, critical for oral bioavailability. The butyl derivative may require formulation adjustments to mitigate poor solubility .

Research Findings and Key Insights

Substituent Effects :

  • Alkyl chains at position 1 linearly correlate with lipophilicity and membrane permeability but inversely with solubility.
  • Aromatic groups (e.g., phenyl) enhance π-π stacking in enzyme binding but may reduce metabolic stability .

Biological Trade-offs :

  • Derivatives with moderate chain lengths (e.g., ethyl) balance solubility and activity better than butyl or methyl analogs .
  • Dual chloro substitution (e.g., 4,6-dichloro) increases electrophilicity, useful for covalent inhibitor design .

Synthetic Challenges :

  • Steric hindrance from bulky groups (e.g., butyl) complicates purification and reduces reaction yields .
  • Position 6 modifications (e.g., chloromethyl) offer pathways for further derivatization, as seen in .

Biological Activity

1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is characterized by a unique fused ring structure that includes a butyl group and a chlorine atom. Its molecular formula is C10H13ClN4C_{10}H_{13}ClN_4 with a molecular weight of approximately 224.69 g/mol. The presence of halogen and nitrogen functionalities contributes to its reactivity and biological properties.

Research indicates that 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine interacts with several biological targets, primarily through the inhibition of key enzymes and receptors involved in various disease processes:

  • Epidermal Growth Factor Receptor (EGFR) : The compound has shown potential as an EGFR inhibitor, which is crucial for cancer therapy due to its role in cell proliferation and survival. In vitro studies have demonstrated that derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .
  • Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is significant for the development of anticancer therapies.

Biological Activities

The biological activities of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine include:

Comparative Analysis with Related Compounds

A comparative analysis reveals the uniqueness of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine relative to other compounds within the pyrazolo[3,4-d]pyrimidine family. The following table summarizes some structural similarities and differences along with their associated biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Additional chloromethyl groupPotential anti-cancer activity
5-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-one Lacks alkyl substituent but has amino groupExhibits anti-inflammatory properties
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Contains amino group instead of butylInvestigated for neuroprotective effects

The butyl substitution in 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine enhances its lipophilicity and may influence pharmacokinetic properties compared to other derivatives.

Case Studies and Research Findings

Several case studies illustrate the efficacy of 1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • MCF-7 Model Study : A derivative demonstrated significant tumor growth inhibition and induced apoptosis through EGFR pathway modulation .
  • In Vitro Cytotoxicity Assays : Compounds were evaluated against various human cancer cell lines (e.g., A549 for lung carcinoma), showing promising cytotoxic effects with calculated half-maximal cytotoxic concentrations (CC50) indicating selective toxicity towards cancerous cells over normal cells .

Q & A

Q. What are the key considerations for solvent/reagent selection in synthesis?

  • Methodological Answer :
  • Solvents : Prefer DMF for SNAr reactions (high polarity) and dichloromethane for moisture-sensitive steps .
  • Bases : Use NaH for deprotonating NH groups in pyrazolo[3,4-d]pyrimidine .
  • Catalysts : Pd(OAc)₂/Xantphos for cross-coupling reactions to install aryl/heteroaryl groups .

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